molecular formula C18H24O2 B15137295 Estradiol-13C6

Estradiol-13C6

Cat. No.: B15137295
M. Wt: 278.34 g/mol
InChI Key: VOXZDWNPVJITMN-ZCVSQJKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-13C6 is a labeled form of estradiol, a steroid hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics. The “13C6” label indicates that six carbon atoms in the estradiol molecule have been replaced with the carbon-13 isotope, making it useful for various scientific studies, particularly in the fields of pharmacokinetics and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estradiol-13C6 typically involves the incorporation of carbon-13 into the estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetates or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to produce the labeled estradiol .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced chromatographic techniques for purification and the implementation of stringent quality control measures to ensure the consistency and reliability of the labeled compound .

Chemical Reactions Analysis

Types of Reactions

Estradiol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include estrone (from oxidation) and various substituted estradiol derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Estradiol-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in various studies. Some key applications include:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol in the body.

    Metabolism: Investigating the metabolic pathways and identifying metabolites of estradiol.

    Clinical Research: Used in clinical studies to understand the role of estradiol in various physiological and pathological conditions.

    Environmental Analysis: Monitoring the presence and effects of estradiol in environmental samples .

Mechanism of Action

Estradiol-13C6 exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes involved in various physiological processes. This includes the development and maintenance of female reproductive tissues, regulation of the menstrual cycle, and modulation of bone density .

Comparison with Similar Compounds

Estradiol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other forms of estradiol. Similar compounds include:

This compound’s labeled nature makes it particularly valuable for research applications, providing insights that are not possible with unlabeled compounds.

Properties

Molecular Formula

C18H24O2

Molecular Weight

278.34 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1

InChI Key

VOXZDWNPVJITMN-ZCVSQJKHSA-N

Isomeric SMILES

[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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